molecular formula C10H11BrO3 B1331794 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 81805-97-2

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No. B1331794
CAS RN: 81805-97-2
M. Wt: 259.1 g/mol
InChI Key: REGQXFPWCZJUGY-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxybenzaldehyde, commonly referred to as 3-BE4M, is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that is used in organic synthesis, medicinal chemistry, and biochemistry. 3-BE4M is an important intermediate in the production of several organic compounds, and its unique properties make it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis of Chalcone Derivatives: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde has been used in the synthesis of chalcone derivatives, utilizing methods such as bromination of vanillin and Claisen-Schmidt condensation. These synthesized compounds, including the benzaldehydes and chalcones, have been evaluated for their antioxidant activities, demonstrating potential applications in this area (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

  • Structural Determination: The crystal structures of various halogenated benzaldehydes, including derivatives similar to this compound, have been determined. This research contributes to understanding the molecular conformation and potential applications in material science and chemistry (Chumakov et al., 2014).

Synthesis of Polycyclic Compounds

  • Polycyclic Compound Synthesis: This compound has been involved in the synthesis of various polycyclic compounds, illustrating its utility in the development of complex molecular structures for potential applications in pharmaceuticals and materials science (Sheng-li, 2010).

Spectroscopic Studies

  • Spectroscopic Analysis: Studies involving this compound include spectroscopic analyses such as FT-IR and FT-Raman. These studies provide valuable insights into the vibrational dynamics of the compound, crucial for understanding its physical and chemical properties (Balachandran, Santhi, & Karpagam, 2013).

Thermophysical Properties

  • Thermophysical Property Analysis: Research on solid aldehydes, including compounds structurally related to this compound, has explored their thermophysical properties. This includes studies on temperatures, enthalpies, and entropies of fusion, and heat capacities, providing insights for potential industrial applications (Temprado, Roux, & Chickos, 2008).

Metabolism in Fungi

  • Halogenated Compound Production in Fungi: Research shows that certain fungi, like Bjerkandera adusta, produce halogenated compounds including brominated and chlorinated methoxybenzaldehydes. Understanding these metabolic processes can have implications in biotechnology and environmental studies (Beck, Lauritsen, Patrick, & Cooks, 2000).

Future Directions

The future directions of “3-Bromo-5-ethoxy-4-methoxybenzaldehyde” could involve its use in proteomics research and potentially in the synthesis of other novel compounds for various applications.

properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGQXFPWCZJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358248
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81805-97-2
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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